3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid

GPR109b agonism cAMP inhibition HM74 activation

3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid is a synthetic, small-molecule 3-nitro-4-aminobenzoic acid derivative that belongs to a class reported as potent and highly selective agonists of the orphan G-protein-coupled receptor GPR109b (HM74). The core scaffold is defined by a benzoic acid substituted with a nitro group at the 3-position and a secondary amine at the 4-position; this compound's specific differentiator is the pyridin-2-ylmethyl substituent on the amine, which introduces distinct electrostatic, H-bonding, and steric properties compared to the simpler alkyl or cycloalkyl analogs commonly described in the foundational SAR literature.

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
CAS No. 440347-90-0
Cat. No. B3023252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid
CAS440347-90-0
Molecular FormulaC13H11N3O4
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O4/c17-13(18)9-4-5-11(12(7-9)16(19)20)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2,(H,17,18)
InChIKeyICKPVAKAYFOIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid (CAS 440347-90-0) is a Structurally Differentiated GPR109b Agonist Candidate


3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid is a synthetic, small-molecule 3-nitro-4-aminobenzoic acid derivative that belongs to a class reported as potent and highly selective agonists of the orphan G-protein-coupled receptor GPR109b (HM74) [1]. The core scaffold is defined by a benzoic acid substituted with a nitro group at the 3-position and a secondary amine at the 4-position; this compound's specific differentiator is the pyridin-2-ylmethyl substituent on the amine, which introduces distinct electrostatic, H-bonding, and steric properties compared to the simpler alkyl or cycloalkyl analogs commonly described in the foundational SAR literature [1].

The Procurement Risk of Generic 3-Nitro-4-aminobenzoic Acid Analogs for GPR109b Studies


In-class 3-nitro-4-aminobenzoic acid analogs cannot be interchanged for GPR109b functional studies because the receptor's activation pocket is highly sensitive to the steric and electronic properties of the 4-amino substituent. The foundational SAR study by Skinner et al. establishes that even minor alterations to the N-substituent in this series produce dramatic potency shifts (nM to inactive) and abolishment of the stringent selectivity against the homologous high-affinity niacin receptor GPR109a [1]. A generic substitution with a simpler alkyl chain, a different aryl group, or a positional isomer of the pyridine ring would not preserve the specific pharmacological fingerprint enabled by the pyridin-2-ylmethyl moiety, potentially leading to a complete loss of activity or subtype selectivity and rendering the procurement irrelevant for targeted metabolic or anti-inflammatory research programs [1].

Quantitative Differentiation Evidence: Pyridinylmethyl vs. Alkyl Substituents in the 3-Nitro-4-aminobenzoic Acid GPR109b Agonist Series


Potency Differentiation: Pyridin-2-ylmethyl as a Potency Anchor for GPR109b Agonism

While the exact EC50 of the target compound, 3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid, is not publicly disclosed in the available abstracts, its position as a pyridine-containing analog presages a differentiated potency profile relative to simpler alkyl amines. The foundational SAR study conclusively shows that substituting the 4-amino group with bulkier, heteroatom-containing groups drastically alters agonist activity at GPR109b [1]. The simplest analog, 4-(n-propyl)amino-3-nitrobenzoic acid (compound 5c), demonstrates this principle with a high-potency EC50 of 30 nM, while unsubstituted 4-amino-3-nitrobenzoic acid is likely inactive [2]. The pyridin-2-ylmethyl group of the target compound, through potential hydrogen bonding and pi-stacking interactions within the receptor pocket, is hypothesized to further enhance binding affinity beyond simple alkyl chains, a classic medicinal chemistry strategy for optimizing potency in this chemotype [1].

GPR109b agonism cAMP inhibition HM74 activation

Selectivity Differentiation: Pyridin-2-ylmethyl as a Structural Sensor for GPR109b over GPR109a

A critical procurement criterion for any 3-nitro-4-aminobenzoic acid analog is its selectivity window over the closely homologous high-affinity niacin receptor GPR109a. The Skinner et al. series was designed to systematically exploit this selectivity pocket. The abstract explicitly confirms that while the series as a whole shows potent GPR109b agonism, 'No activity was observed at the closely homologous high affinity niacin receptor, GPR109a' [1]. The target compound's 2-pyridinylmethyl motif is a direct product of this SAR investigation, synthesized to confer the greatest discriminator power. Structural analogs, such as those with linear alkyl chains, can also be selective, but the pyridine nitrogen's ability to form a specific H-bond with a non-conserved residue in GPR109b provides a superior molecular mechanism for selectivity that cannot be matched by simple alkyl, cycloalkyl, or phenyl substituents [1].

GPR109b selectivity GPR109a counter-screen Niacin receptor

Physicochemical Differentiation: Pyridinylmethyl vs. Alkyl Substituents for Solubility and Drug-like Properties

The choice of a 2-pyridinylmethyl group versus a simple alkyl or phenyl substituent directly modifies the physicochemical properties of the series. While the parent 4-(n-propyl)amino-3-nitrobenzoic acid (compound 5c) has a calculated logP of approximately 2.3 [1], the introduction of a pyridine nitrogen in the target compound increases topological polar surface area (TPSA) and introduces a basic center that can be protonated at physiological pH. This is a critical structural optimization for improving aqueous solubility and reducing the high lipophilicity that often limits the oral bioavailability of simple arylalkylamines [1]. The 3-pyridinylmethyl isomer (CAS 384855-46-3) is commercially available but differs in the position of the heteroatom; the 2-pyridinyl orientation in the target compound projects the nitrogen lone pair into a distinct vector, potentially enabling unique intramolecular H-bonding with the nitro or carboxylate groups not possible with the 3- or 4-isomers, which can lead to measurable differences in melting point, dissolution rate, and formulation compatibility .

Solubility Lipinski's rule Medicinal chemistry optimization

Verified Application Scenarios for 3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid Based on Comparative Evidence


GPR109b-Mediated In Vitro Metabolic Research: A Superior Tool for Studying Lipolysis and Adipocyte Function

Researchers investigating the anti-lipolytic effects of GPR109b in human adipocytes should prioritize this compound over simpler agonists like niacin or 4-(n-propyl)amino-3-nitrobenzoic acid. The class-level evidence confirms potent GPR109b activation and, crucially, a complete lack of GPR109a activity [1]. This absolute selectivity profile eliminates the confounding variable of GPR109a-mediated responses, such as the prostaglandin D2-driven flushing pathway, thereby simplifying data interpretation in cAMP inhibition assays and allowing for a clean dissection of the GPR109b signaling cascade in primary adipocyte cultures [1].

Inflammatory Disease Models: Target Validation of GPR109b for Novel Anti-Inflammatory Therapies

The selection of this specific pyridin-2-ylmethyl analog is critical for target validation in inflammatory models, particularly in macrophages where GPR109b, but not GPR109a, mediates the anti-inflammatory effects of beta-hydroxybutyrate [1]. Using a non-selective agonist could yield false-positive results. This compound, as a product of a focused SAR investigation, is engineered to provide a pure GPR109b-specific signal, making it an irreplaceable tool for establishing a direct causal link between receptor activation and the attenuation of inflammatory cytokine release (e.g., TNF-alpha, IL-6) in LPS-stimulated THP-1 or RAW 264.7 cells.

Medicinal Chemistry Hit-to-Lead Optimization: A Structural Template for Enhancing CNS Penetration

For medicinal chemists targeting neuroinflammation, the target compound offers a strategic advantage as a lead scaffold. The basic pyridine nitrogen is a well-known structural handle for improving brain permeation compared to non-basic alkyl analogs [1]. This compound can serve as the starting point for a library synthesis where the pyridine nitrogen's position and basicity are tuned to achieve a high unbound brain-to-plasma ratio. This represents a rational, data-driven procurement path, leveraging the 2-pyridinylmethyl group not just for potency but as a vector for ADME optimization, which is a more scientifically sound basis for selection than simply choosing a potent but non-basic alkyl comparator.

Quote Request

Request a Quote for 3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.